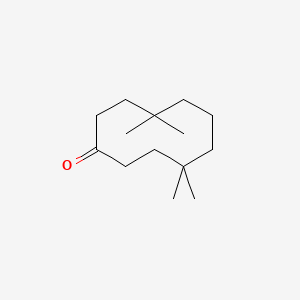

4,4,8,8-Tetramethylcyclodecan-1-one

Description

Contextualization within Macrocyclic Chemistry

Macrocyclic chemistry is a branch of chemistry focused on the synthesis and properties of molecules containing large rings. numberanalytics.commdpi.com These compounds often exhibit unique host-guest chemistry and can serve as models for biological systems. chesci.com 4,4,8,8-Tetramethylcyclodecan-1-one, with its ten-membered ring, fits within the category of medium-sized macrocycles. The study of such molecules is crucial for understanding the principles that govern the behavior of larger, more complex macrocyclic systems. acs.org The synthesis of macrocycles can be challenging, often requiring high-dilution techniques or template-assisted strategies to favor intramolecular cyclization over intermolecular polymerization. acs.orgnih.gov

Significance of Steric Hindrance and Ring Strain in Cyclic Systems Research

The stability and reactivity of cyclic compounds are heavily influenced by two key factors: ring strain and steric hindrance. wikipedia.orgfiveable.me Ring strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded interactions across the ring (transannular strain). openstax.orgquimicaorganica.org In cyclodecanone (B73913), the ten-membered ring is flexible enough to adopt various conformations to minimize these strains, but they are not entirely eliminated.

The introduction of four methyl groups at the C4 and C8 positions, as in this compound, significantly increases steric hindrance. wikipedia.orgyoutube.com These bulky substituents can restrict conformational flexibility and influence the direction of attack of reagents. youtube.com This steric crowding can also lead to increased 1,3-diaxial interactions in certain conformations, further impacting the molecule's stability and preferred geometry. libretexts.org The interplay between minimizing ring strain and alleviating steric hindrance dictates the dominant conformation of the molecule.

Overview of Research Challenges and Opportunities Pertaining to Cyclodecanone Architectures

The synthesis and study of cyclodecanone architectures, especially highly substituted ones like this compound, present several challenges. A primary hurdle is the efficient and stereoselective synthesis of the macrocyclic ring. acs.org Intramolecular cyclization reactions to form ten-membered rings can be entropically disfavored and often compete with side reactions. researchgate.net

Despite these challenges, the unique structural features of these molecules offer significant research opportunities. The conformational complexity of substituted cyclodecanones makes them excellent models for studying the subtle interplay of steric and electronic effects. youtube.compressbooks.pub Furthermore, these molecules can serve as precursors to other complex organic structures. The development of novel synthetic methodologies to access these challenging architectures remains an active area of research. nih.govsciencedaily.com While specific research on this compound is not widely documented, its structure suggests it could be a valuable probe for investigating fundamental principles of macrocyclic chemistry.

Compound Data

Structure

3D Structure

Properties

CAS No. |

37608-02-9 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

4,4,8,8-tetramethylcyclodecan-1-one |

InChI |

InChI=1S/C14H26O/c1-13(2)8-5-9-14(3,4)11-7-12(15)6-10-13/h5-11H2,1-4H3 |

InChI Key |

HIGXSWVJRJKQQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(CCC(=O)CC1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4,4,8,8 Tetramethylcyclodecan 1 One

Retrosynthetic Analysis and Precursor Design Strategies

A retrosynthetic analysis of 4,4,8,8-Tetramethylcyclodecan-1-one reveals several potential pathways for its construction. The primary disconnection strategy involves breaking one of the carbon-carbon bonds within the ten-membered ring to generate a more readily accessible acyclic precursor. The presence of the ketone functionality also offers a strategic point for disconnection or for its introduction late in the synthesis via functional group interconversion.

The core challenge lies in designing a linear precursor that can efficiently undergo intramolecular cyclization to form the sterically hindered ten-membered ring. The gem-dimethyl groups at the C4 and C8 positions significantly influence the conformational preferences of the acyclic precursor, which can either favor or hinder the desired cyclization.

Three main retrosynthetic approaches can be envisioned, each leading to a different type of acyclic precursor:

Diene Precursor for Ring-Closing Metathesis (RCM): Disconnecting the C6-C7 bond suggests a precursor like 4,4,8,8-tetramethyldeca-1,9-diene . This approach is attractive due to the high functional group tolerance and reliability of RCM reactions.

Dinitrile Precursor for Thorpe-Ziegler Cyclization: A disconnection adjacent to the carbonyl group (C1-C2 or C1-C10) points towards an α,ω-dinitrile such as 3,3,7,7-tetramethyldecanedinitrile . This classical method for forming large rings proceeds via an intramolecular condensation.

Dicarbonyl Precursor for Intramolecular Aldol (B89426) or Reductive Coupling: Disconnecting at the β-position to the ketone (C2-C3 or C9-C10) could lead to a precursor like 5,5,9,9-tetramethyl-decanedial for an intramolecular aldol condensation or a related dicarbonyl compound for reductive coupling strategies.

The choice of precursor and cyclization strategy will ultimately depend on the availability of starting materials, the anticipated efficiency of the ring-closing step, and the ease of any necessary subsequent transformations.

Carbon-Carbon Bond Formation for Macrocyclization

The formation of the ten-membered ring is the cornerstone of the synthesis. Several powerful intramolecular carbon-carbon bond-forming reactions can be considered for this purpose.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide range of unsaturated rings, from common 5- to 7-membered rings to large macrocycles of up to 30 atoms. wikipedia.orgorganic-chemistry.org The reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium or molybdenum complexes, to form a cycloalkene and volatile ethylene (B1197577) gas, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a hypothetical precursor, 4,4,8,8-tetramethyldeca-1,9-diene , could be subjected to RCM to furnish 4,4,8,8-tetramethylcyclodecene . The success of this reaction would heavily depend on the ability of the catalyst to overcome the steric hindrance imposed by the gem-dimethyl groups. Modern Grubbs-type catalysts are known for their high activity and functional group tolerance. organic-chemistry.org

| Parameter | Description |

| Reaction | Ring-Closing Metathesis (RCM) |

| Precursor | 4,4,8,8-Tetramethyldeca-1,9-diene |

| Catalyst | Grubbs' 1st, 2nd, or 3rd Generation Catalysts; Hoveyda-Grubbs Catalysts |

| Product | 4,4,8,8-Tetramethylcyclodecene |

| Key Advantage | High functional group tolerance and generally mild reaction conditions. |

| Potential Challenge | Steric hindrance from gem-dimethyl groups may impede cyclization. |

Subsequent conversion of the resulting double bond in the cyclodecene (B14012633) to a ketone would be necessary to arrive at the final target molecule.

Intramolecular Aldol Cyclization and Related Condensation Reactions

Intramolecular aldol condensations are a classic method for forming cyclic α,β-unsaturated ketones. libretexts.org This strategy requires a precursor containing two carbonyl functionalities, such as a dialdehyde (B1249045) or a keto-aldehyde. For the target molecule, a precursor like 5,5,9,9-tetramethyl-decanedial could theoretically undergo an intramolecular aldol reaction.

Under basic or acidic conditions, an enolate would be formed at one of the aldehyde positions, which would then attack the other aldehyde group. Subsequent dehydration would lead to the formation of an α,β-unsaturated cyclodecenone. The regioselectivity of the enolate formation and the thermodynamic stability of the resulting ring system are crucial factors. libretexts.org Generally, the formation of 5- and 6-membered rings is favored, but the formation of larger rings is also possible, albeit often with lower yields.

A related and highly effective method for the synthesis of large-ring ketones is the Thorpe-Ziegler cyclization . wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular condensation of a dinitrile in the presence of a strong base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to the corresponding cyclic ketone. wikipedia.orgorganic-chemistry.org A suitable precursor for this approach would be 3,3,7,7-tetramethyldecanedinitrile . The use of high-dilution conditions is often necessary to favor the intramolecular reaction over intermolecular polymerization.

| Reaction | Precursor | Product (after hydrolysis) | Key Features |

| Intramolecular Aldol | 5,5,9,9-Tetramethyl-decanedial | 4,4,8,8-Tetramethylcyclodecen-1-one | Forms α,β-unsaturated ketone directly. |

| Thorpe-Ziegler | 3,3,7,7-Tetramethyldecanedinitrile | This compound | Powerful for large ring formation; requires subsequent hydrolysis. |

Radical Cyclization Pathways

While less common for the synthesis of medium-to-large rings compared to other methods, intramolecular radical cyclizations can be a viable option. This would involve generating a radical at one end of a suitable acyclic precursor, which then adds to an unsaturated group at the other end. The design of the precursor would need to incorporate a radical precursor (e.g., a halogen or a thiocarbonyl derivative) and a radical acceptor (e.g., an alkene or alkyne). The regioselectivity and stereoselectivity of the cyclization would be key considerations.

Olefinic Cyclization Strategies

Acid-catalyzed cyclization of an acyclic precursor containing a suitably positioned olefin and a carbocation-generating group could also be envisioned. For instance, an acyclic alcohol with a remote double bond could be treated with a strong acid to initiate a cyclization cascade. However, controlling the regioselectivity and avoiding competing rearrangements in a flexible ten-membered ring system would be a significant challenge.

Functional Group Interconversions Leading to the Ketone Moiety

In many of the proposed synthetic routes, the initial cyclization product is not the final target ketone but rather an intermediate that requires further transformation.

If Ring-Closing Metathesis is employed, the resulting 4,4,8,8-tetramethylcyclodecene would need to be converted to the ketone. This can be achieved through a variety of standard methods:

Hydroboration-Oxidation: This two-step sequence would first convert the alkene to an alcohol (4,4,8,8-Tetramethylcyclodecan-1-ol ) with anti-Markovnikov regioselectivity. Subsequent oxidation of the alcohol using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the desired ketone.

Wacker-Type Oxidation: Direct oxidation of the alkene to the ketone is also possible using a palladium catalyst in the presence of an oxidant, such as copper(I) chloride and oxygen.

Epoxidation followed by Rearrangement: The alkene can be epoxidized, and the resulting epoxide can be rearranged to the ketone under acidic or basic conditions.

If the Thorpe-Ziegler cyclization is used, the initial product is a cyclic α-cyanoenamine. Acidic hydrolysis of this intermediate readily cleaves the enamine and the nitrile group, directly affording the target ketone, This compound . organic-chemistry.org

Should an intramolecular aldol condensation be successful, it would likely yield an α,β-unsaturated ketone, 4,4,8,8-Tetramethylcyclodecen-1-one . Catalytic hydrogenation of the carbon-carbon double bond, for example, using hydrogen gas and a palladium on carbon (Pd/C) catalyst, would saturate the ring and provide the final product.

Stereocontrol and Diastereoselective Synthesis Considerations in Cyclic Systems

The spatial arrangement of substituents on a cyclic framework is critical in determining the molecule's properties and reactivity. In the context of this compound, the primary stereochemical considerations revolve around the orientation of the four methyl groups and the conformational preferences of the ten-membered ring.

Control of Methyl Group Orientation

The introduction of gem-dimethyl groups onto a cyclic backbone requires careful consideration of the synthetic strategy. While naturally occurring compounds with gem-dimethylcyclobutane motifs are common, their de novo synthesis has been a subject of extensive research. nih.gov Strategies for constructing enantioenriched gem-dimethyl cyclobutanes have been developed, which could potentially be adapted for larger ring systems. nih.gov

For a cyclodecane (B1584694) ring, the orientation of the methyl groups will be dictated by the conformational preferences of the ring itself. Unlike the well-defined chair and boat conformations of cyclohexane (B81311), larger rings like cyclodecane can adopt multiple low-energy conformations. libretexts.org The most stable conformation of the parent cyclodecane is a boat-chair-boat (BCB) conformation. The introduction of substituents, particularly bulky gem-dimethyl groups, would significantly influence the conformational landscape.

During the synthesis, the stereochemical outcome of reactions that install the methyl groups will be crucial. For instance, if the gem-dimethyl groups are introduced via alkylation of a pre-existing cyclodecanone (B73913), the approach of the electrophile will be directed by the existing conformation of the ring.

Conformational Trapping during Synthesis

The concept of "conformational trapping" refers to a synthetic strategy where the conformation of a flexible molecule is locked into a specific arrangement during a chemical transformation. This can be a powerful tool for achieving a desired stereochemical outcome.

In the synthesis of this compound, a key challenge would be to control the conformation of the ten-membered ring as it is formed. The presence of the gem-dimethyl groups can be exploited to favor certain conformations over others. For example, a Thorpe-Ingold effect, where the presence of gem-dialkyl groups on a carbon atom favors ring-closing reactions, could be a key factor in a cyclization step.

The relative stability of different conformations of substituted cyclohexanes is well-understood, with bulky groups generally preferring equatorial positions to minimize steric interactions. youtube.com While the principles are more complex for a ten-membered ring, similar considerations of minimizing transannular and steric strain would apply. A synthetic route that proceeds through a rigid intermediate, which then undergoes ring expansion or rearrangement, could be a viable strategy for "trapping" a desired conformation.

Development of Novel Synthetic Routes and Methodological Innovations for Substituted Cyclodecanones

The synthesis of complex, substituted medium-sized rings often requires the development of novel synthetic methodologies. Traditional cyclization methods can be inefficient for larger rings. Therefore, innovative approaches are continuously being explored.

Recent advances in catalysis have opened up new avenues for the synthesis of complex cyclic molecules. For instance, photoredox-catalyzed reactions have been utilized for the gem-dimethylation of natural products, offering a powerful tool for late-stage functionalization. scienceopen.com Such methods could potentially be adapted for the synthesis of this compound.

Ring-closing metathesis (RCM) has emerged as a powerful method for the synthesis of medium and large rings. A strategy involving the RCM of a diene precursor bearing the necessary gem-dimethyl groups could be a viable route to a cyclodecene derivative, which could then be converted to the target ketone.

Another innovative approach involves ring expansion reactions. For example, a smaller, more easily synthesized ring, such as a substituted cyclohexane or cyclooctane, could be subjected to a ring expansion protocol to generate the desired ten-membered ring.

The development of novel synthetic routes for substituted cyclodecanones could also draw inspiration from the synthesis of other complex cyclic systems, such as cyclophanes and other macrocycles.

Below is a table summarizing potential synthetic strategies and the key challenges associated with each.

| Synthetic Strategy | Description | Key Challenges |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor containing the tetramethyl substitution pattern using a ruthenium or molybdenum catalyst. | Synthesis of the acyclic diene precursor; potential for competing oligomerization. |

| Intramolecular Alkylation | Cyclization of a linear precursor containing a nucleophilic and an electrophilic center, such as a dicarbonyl compound or a halo-ketone. | Achieving high dilution conditions to favor intramolecular cyclization over intermolecular polymerization; controlling regioselectivity of enolate formation. |

| Acyloin Condensation | Reductive coupling of a long-chain diester to form an α-hydroxy ketone, which can then be oxidized to the diketone and subsequently manipulated. | Requires inert atmosphere and careful control of reaction conditions; may not be suitable for highly substituted substrates. |

| Photochemical [2+2] Cycloaddition followed by Ring Opening | Formation of a bicyclic intermediate via photochemical cycloaddition, followed by a retro-Diels-Alder or other ring-opening reaction to afford the ten-membered ring. | Identification of suitable precursors with appropriate chromophores; control of stereochemistry in the cycloaddition and ring-opening steps. nih.gov |

| Radical Cyclization | Generation of a radical on a linear precursor that undergoes intramolecular cyclization. | Control of ring size and stereochemistry; potential for undesired side reactions. |

The synthesis of this compound remains a formidable challenge that requires a combination of established synthetic methods and innovative new approaches. The principles of stereocontrol and conformational analysis, while well-established for smaller rings, need to be carefully applied and adapted for the more complex ten-membered ring system. Future research in this area will likely focus on the development of highly selective and efficient catalytic methods for the construction of such complex carbocycles.

Conformational Analysis and Dynamic Stereochemistry of 4,4,8,8 Tetramethylcyclodecan 1 One

Experimental Elucidation of Preferred Conformations: A Call for Investigation

A thorough understanding of the conformational dynamics of 4,4,8,8-tetramethylcyclodecan-1-one would necessitate a suite of advanced experimental techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Exchange Dynamics

Advanced NMR techniques, such as 2D exchange spectroscopy (EXSY), would be invaluable in probing the dynamic equilibria between different conformations of this compound. By measuring the rate of exchange between magnetically distinct environments, it would be possible to determine the energy barriers to conformational interconversion. However, no such studies have been published for this specific molecule.

Low-Temperature NMR Studies for Conformational Equilibria

Cooling a sample of this compound to a sufficiently low temperature could "freeze out" the equilibrium, allowing for the direct observation of individual conformers by NMR. This would provide crucial information on the relative populations of the different stable conformations and their specific structural features, as deduced from chemical shifts and coupling constants. To date, no low-temperature NMR data for this compound has been reported.

Chiroptical Spectroscopy for Chirality if Asymmetrically Synthesized (e.g., ECD, ORD)

If this compound were to be synthesized in an enantiomerically enriched or pure form, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be powerful tools. These methods are highly sensitive to the three-dimensional arrangement of atoms and could provide definitive evidence for the preferred conformations in solution. As there are no reports of the asymmetric synthesis of this compound, no chiroptical data is available.

Computational Modeling of Conformational Landscapes: A Theoretical Frontier

In the absence of experimental data, computational chemistry offers a powerful alternative for exploring the conformational possibilities of this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular mechanics force fields could be employed to perform a systematic search of the conformational space of this compound. This would involve generating a large number of potential structures and minimizing their energies to identify the most stable conformers. Subsequent molecular dynamics simulations could then be used to explore the dynamic behavior of the molecule over time, providing insights into the pathways of conformational interconversion. While these methods are well-established, no studies applying them to this specific ketone have been published.

Analysis of Ring Inversion and Pseudorotation Pathways

In the absence of specific studies on this compound, any discussion of its ring inversion and pseudorotation pathways must be inferred from the behavior of related substituted cyclodecanones. For the parent cyclodecanone (B73913), a complex series of conformational changes, including boat-chair and chair-chair interconversions, facilitates ring inversion. These pathways involve multiple transition states and intermediates, and the energy barriers are generally low, leading to a flexible ring system at room temperature.

The introduction of gem-dimethyl groups is known to have a significant impact on these processes. The steric bulk of the methyl groups can destabilize certain conformations and raise the energy barriers for particular inversion or pseudorotation pathways. This phenomenon, often referred to as the "Thorpe-Ingold effect" or "gem-dimethyl effect," can lead to a more conformationally restricted ring system. It is plausible that the tetramethyl substitution in this compound would favor conformations that minimize steric interactions between the methyl groups and the rest of the ring. However, without specific computational or spectroscopic data, the exact nature of the preferred conformations and the energy barriers for their interconversion remain speculative.

Table 1: Postulated Energy Barriers for Conformational Changes in Substituted Cyclodecanones (Note: The following data is illustrative and based on general principles, not on specific experimental data for this compound)

| Conformational Process | Postulated Energy Barrier (kcal/mol) | Postulated Effect of Tetramethyl Substitution |

|---|---|---|

| Boat-Chair Interconversion | 5-7 | Increased barrier due to steric hindrance |

| Pseudorotation | 2-4 | Altered pathway to avoid methyl group clashes |

Influence of Tetramethyl Substitution on Cyclodecanone Ring Flexibility and Strain

The gem-dimethyl groups introduce additional steric strain. The molecule will likely adopt a conformation that minimizes the gauche interactions involving the methyl groups and avoids unfavorable 1,3-diaxial-like interactions. This could potentially lead to a distortion of the ideal cyclodecanone ring geometry, increasing angle strain in some parts of the molecule to relieve steric crowding elsewhere.

Table 2: Postulated Influence of Tetramethyl Substitution on Cyclodecanone Ring Properties (Note: This table presents a qualitative analysis based on established principles of conformational analysis, not on specific data for the target molecule)

| Property | Unsubstituted Cyclodecanone | This compound (Postulated) |

|---|---|---|

| Conformational Flexibility | High | Reduced |

| Number of Low-Energy Conformations | Many | Fewer |

| Overall Ring Strain | Moderate | Increased due to steric interactions |

Reactivity and Chemical Transformations of 4,4,8,8 Tetramethylcyclodecan 1 One

Anticipated Reactions at the Ketone Functionality

The ketone group is the primary site of reactivity in 4,4,8,8-Tetramethylcyclodecan-1-one. The following subsections describe the theoretical reaction pathways.

Theoretical Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of this compound is electrophilic and is expected to undergo nucleophilic addition, a fundamental reaction of ketones. msu.edugoogle.comgoogle.comyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. google.comyoutube.com The rate and reversibility of this addition depend on the nature of the nucleophile. google.com

Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, would likely lead to an irreversible addition, forming a tertiary alcohol. google.com Weaker nucleophiles, like cyanide or alcohols, would participate in reversible additions. msu.edugoogle.com For instance, the addition of hydrogen cyanide would be expected to form a cyanohydrin. msu.eduyoutube.com Similarly, reaction with an alcohol under acidic conditions would likely produce a hemiacetal, which could then react with a second molecule of the alcohol to form an acetal. msu.eduyoutube.com

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile | Predicted Product | Reaction Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Irreversible Addition |

| Organolithium (R-Li) | Tertiary Alcohol | Irreversible Addition |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Irreversible Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Irreversible Reduction |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible Addition |

| Alcohol (R-OH) | Hemiacetal/Acetal | Reversible Addition |

Postulated Enolization and Reactions of Enolates/Enols

Like other ketones with alpha-hydrogens, this compound is expected to form enols or enolates. nih.govscripps.edu The presence of alpha-hydrogens on the carbons adjacent to the carbonyl group allows for their removal by a base to form an enolate, or tautomerization under acidic or basic conditions to form an enol. nih.gov The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including aldol (B89426) additions and alkylations. nih.gov

In an aldol reaction, the enolate of this compound could theoretically react with another molecule of itself or a different aldehyde or ketone to form a β-hydroxy ketone. Subsequent dehydration of this product could lead to the formation of an α,β-unsaturated ketone.

Expected Oxidation and Reduction Pathways of the Ketone

The ketone functionality of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com Oxidation of the ketone is not a typical reaction under standard conditions, as it would require breaking a carbon-carbon bond.

Hypothetical Reactions Involving the Alkyl Substituents and Cyclodecane (B1584694) Ring System

The cyclodecane ring and its methyl substituents also present possibilities for chemical transformations, although these are generally less facile than reactions at the ketone.

Potential Functionalization of Methyl Groups

Direct functionalization of the methyl groups of this compound would likely require harsh reaction conditions, such as free-radical halogenation. These reactions are often difficult to control and can lead to a mixture of products.

Plausible Transannular Reactions and Intramolecular Rearrangements

Medium-sized rings like the cyclodecane skeleton of this compound are known to undergo transannular reactions, where a bond is formed between non-adjacent atoms across the ring. These reactions are driven by the spatial proximity of atoms in certain conformations of the ring. For example, reduction of the ketone to an alcohol could be followed by an acid-catalyzed transannular hydride shift or cyclization, leading to bicyclic products. However, without specific experimental studies on this compound, the likelihood and outcome of such reactions are purely speculative.

Ring Contraction or Expansion Pathways

There is no available information in the scientific literature detailing specific ring contraction or expansion reactions of this compound. While general principles of such rearrangements in cyclic ketones are well-established, their applicability to this specific sterically hindered, medium-ring ketone has not been experimentally verified or computationally modeled.

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Rates and Mechanisms

No kinetic data for any reaction involving this compound has been reported. Consequently, there are no established rate laws or mechanistic proposals based on kinetic studies for this compound.

Transition State Analysis via Computational Chemistry

A search of computational chemistry databases and literature reveals no studies on the transition states of any reaction involving this compound. Therefore, there are no computational models of its reaction mechanisms, transition state geometries, or activation energies.

Advanced Spectroscopic and Structural Characterization of 4,4,8,8 Tetramethylcyclodecan 1 One and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of 4,4,8,8-tetramethylcyclodecan-1-one. It would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique is crucial for confirming the successful synthesis of the target compound and for identifying any byproducts or reaction intermediates. In a research context, HRMS could be coupled with techniques like gas or liquid chromatography to separate complex mixtures before analysis.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. For this compound, characteristic fragmentation pathways would likely involve McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl group, leading to the loss of neutral fragments such as alkenes or the cleavage of the cyclodecane (B1584694) ring.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment Formula | Calculated m/z | Relative Abundance (%) | Possible Assignment |

| [C₁₄H₂₆O]⁺ | 210.1984 | 100 | Molecular Ion (M⁺) |

| [C₁₂H₂₂]⁺ | 166.1722 | 45 | Loss of C₂H₄O |

| [C₉H₁₇O]⁺ | 141.1279 | 65 | Alpha-cleavage product |

| [C₈H₁₆]⁺ | 112.1252 | 30 | McLafferty rearrangement product |

| [C₄H₉]⁺ | 57.0704 | 80 | tert-Butyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and conformational isomers of this compound. The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone. The exact position of this band would be sensitive to the ring strain and conformation of the cyclodecane ring.

Raman spectroscopy would complement the IR data. While the C=O stretch would be visible, Raman is often more sensitive to the non-polar C-C and C-H vibrations of the hydrocarbon backbone. Together, these techniques could be used to study the conformational flexibility of the ten-membered ring, as different conformers would likely exhibit distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (methyl/methylene) | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |

| C=O Stretch | 1710-1700 | 1710-1700 | Strong (IR), Weak (Raman) |

| CH₂ Scissoring | ~1465 | ~1465 | Medium (IR), Medium (Raman) |

| CH₃ Asymmetric Bending | ~1450 | ~1450 | Medium (IR), Medium (Raman) |

| CH₃ Symmetric Bending | ~1365 | ~1365 | Medium-Weak (IR), Medium (Raman) |

| C-C Stretch/Skeletal Vibrations | 1200-800 | 1200-800 | Fingerprint Region |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if suitable crystals obtained)

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles, offering unambiguous insight into the preferred conformation of the cyclodecanone (B73913) ring. The presence of the four methyl groups is expected to significantly influence the ring's conformation to minimize steric strain.

Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as dipole-dipole interactions involving the carbonyl groups or weaker van der Waals forces. The ability to obtain suitable crystals would depend on the compound's purity and the successful screening of various crystallization conditions (e.g., solvent systems, temperature).

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.08 |

Advanced NMR Techniques for Stereochemical Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound. One-dimensional ¹H and ¹³C NMR spectra would confirm the presence of the different types of protons and carbons in the molecule. The chemical shifts would be indicative of the local electronic environment of each nucleus.

Advanced two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of the signals and for probing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the carbon backbone of the cyclodecane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be invaluable for determining the solution-state conformation and the relative stereochemistry of the methyl groups.

Temperature-dependent NMR studies could also be employed to investigate any dynamic processes, such as ring flipping or conformational exchange, that might be occurring on the NMR timescale.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~215 |

| C2/C10 (CH₂) | ~2.4 | ~40 |

| C3/C9 (CH₂) | ~1.6 | ~25 |

| C4/C8 (C(CH₃)₂) | - | ~35 |

| C5/C7 (CH₂) | ~1.4 | ~28 |

| C6 (CH₂) | ~1.5 | ~26 |

| CH₃ | ~1.0 | ~29 |

Theoretical and Computational Investigations of 4,4,8,8 Tetramethylcyclodecan 1 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure, conformational stability, and reactivity of molecules. For flexible systems like cyclodecanone (B73913) derivatives, these methods provide invaluable insights that are often difficult to obtain experimentally.

The conformational analysis of medium-sized rings (8 to 11 atoms) and macrocycles (12 atoms or more) is particularly challenging due to the large number of accessible low-energy structures. nih.govnih.gov Computational studies on related unsubstituted cyclic ketones, such as cyclooctanone (B32682) and cyclododecanone (B146445), have revealed multiple stable conformers. nih.govresearchgate.net For instance, cyclododecanone has been shown to have at least seven distinct conformations, with a square-like configuration being predominant. nih.gov The conformational preferences in these rings are governed by a delicate balance of torsional strain, angle strain, and transannular interactions (non-bonded interactions across the ring). nih.gov

In the case of 4,4,8,8-Tetramethylcyclodecan-1-one, the presence of two gem-dimethyl groups at the C4 and C8 positions introduces significant steric constraints. These bulky groups are expected to reduce the number of stable conformers compared to the unsubstituted cyclodecanone by penalizing structures that would lead to steric clashes between the methyl groups or with other parts of the ring. DFT methods, such as B3LYP, often combined with dispersion corrections (e.g., D3BJ), and ab initio methods like Møller-Plesset perturbation theory (MP2) with extended basis sets (e.g., 6-311++G(d,p)), are employed to locate these minima on the potential energy surface and to calculate their relative energies. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

One of the major applications of DFT is the prediction of spectroscopic data, which can be used to identify and characterize molecules. nih.govmdpi.combohrium.com By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies (IR and Raman spectra). For this compound, a strong absorption band corresponding to the C=O stretching frequency would be a key feature in its predicted IR spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts are another property that can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.combohrium.com These predictions are crucial for assigning complex spectra and confirming molecular structures. nih.gov For this compound, DFT calculations could provide the expected ¹³C and ¹H chemical shifts. The accuracy of these predictions is often improved by using a polarizable continuum model (PCM) to account for solvent effects and by applying empirical scaling factors derived from benchmark studies on similar molecules. mdpi.com

Below is a table of hypothetical, yet chemically reasonable, ¹³C NMR chemical shifts for this compound, predicted using DFT.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | ~215 |

| C2, C10 (α-CH₂) | ~40 |

| C3, C9 (β-CH₂) | ~25 |

| C4, C8 (quaternary C) | ~35 |

| C5, C7 (γ-CH₂) | ~38 |

| C6 (δ-CH₂) | ~22 |

| Methyl Carbons | ~28-32 |

This interactive table presents plausible DFT-predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃. The values are estimated based on typical shifts for cyclic ketones and substituted alkanes.

Reaction Pathway Mapping and Energy Profile Analysis

DFT calculations are instrumental in mapping the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By locating transition states and calculating activation energies, chemists can understand and predict reaction outcomes, including kinetics and selectivity.

Common reactions for cyclic ketones include:

Nucleophilic Addition/Reduction: The reduction of the carbonyl group by hydride reagents (e.g., NaBH₄, LiAlH₄) is a fundamental reaction. Computational studies on cyclohexanones have shown that the stereoselectivity (attack from the axial or equatorial face) is influenced by a combination of steric hindrance and torsional strain in the transition state. acs.org For this compound, the conformational flexibility and steric bulk of the methyl groups would create a complex steric environment, likely leading to high facial selectivity in hydride reductions.

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peracid. organic-chemistry.orgrsc.orgyoutube.com The reaction's regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms. youtube.com DFT calculations can be used to model the transition state of the rearrangement step (the Criegee intermediate) and predict which C-C bond will migrate. For an unsymmetrical ketone like this one, the oxygen atom would be inserted adjacent to the more substituted carbon, but the specific conformational arrangement dictated by the tetramethyl substitution would be a critical factor. DFT studies can elucidate the energy profiles for the different possible migration pathways. rsc.org

An energy profile for a hypothetical reaction could be constructed, plotting the Gibbs free energy against the reaction coordinate, identifying reactants, intermediates, transition states, and products.

Analysis of Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

LUMO: For this compound, the LUMO would be predominantly located on the carbonyl group, specifically a π* orbital. This indicates that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles.

HOMO: The HOMO would likely be associated with the lone pair electrons on the carbonyl oxygen atom, making it the primary site for protonation or interaction with Lewis acids.

The electron density, a fundamental property calculated by DFT, reveals the distribution of electrons within the molecule. wiley.com Visualizing the molecular electrostatic potential (MEP) mapped onto the electron density surface highlights regions of positive and negative potential. For this ketone, the most negative potential (red) would be concentrated around the carbonyl oxygen, while regions of positive potential (blue) would be found near the carbonyl carbon and hydrogen atoms, further confirming the sites of electrophilic and nucleophilic attack.

Force Field Development and Parameterization for Alkyl-Substituted Cyclic Ketones

While quantum mechanics provides high accuracy, its computational cost is prohibitive for studying the long-timescale dynamics of large, flexible molecules. Molecular mechanics (MM) force fields (e.g., OPLS-AA, AMBER, CHARMM) offer a computationally efficient alternative for such systems. nih.govscispace.comnih.gov However, the accuracy of MM simulations depends entirely on the quality of the underlying parameters. youtube.com

Force fields model the potential energy of a system as a sum of terms for bond stretching, angle bending, dihedral torsions, and non-bonded (van der Waals and electrostatic) interactions. acs.org While general parameters exist for many common functional groups, specialized parameters are often required for unusual structural motifs, such as large, substituted rings. researchgate.netresearchgate.net

For a molecule like this compound, standard force fields might lack accurate parameters for the complex dihedral angles within the ten-membered ring, especially those influenced by the gem-dimethyl groups. A proper parameterization would involve:

Quantum Mechanical Calculations: Performing high-level ab initio or DFT scans of the potential energy surface for rotation around key dihedral angles in the molecule or smaller, representative fragments. scispace.com

Parameter Fitting: Adjusting the force field's dihedral parameters (e.g., the Fourier coefficients in the OPLS-AA formalism) to reproduce the QM energy profiles. acs.org

Validation: Testing the new parameters by running MM simulations and comparing the results (e.g., relative conformational energies, liquid densities, heats of vaporization) against QM calculations or experimental data. nih.gov

| Parameter Type | Description | Relevance to this compound |

| Bond Stretching | Energy cost of stretching or compressing a bond from its equilibrium length. | Standard parameters for C-C, C-H, C=O bonds are usually sufficient. |

| Angle Bending | Energy cost of deforming an angle between three atoms. | Important for maintaining the geometry around the sp² carbonyl and sp³ carbons. |

| Dihedral Torsion | Energy barriers associated with rotation around a bond. | Crucial. New parameters are likely needed to accurately model the conformational energy of the 10-membered ring and the steric effects of the methyl groups. |

| Non-bonded (vdW, Electrostatic) | Lennard-Jones and Coulombic interactions between non-bonded atoms. | Critical for capturing transannular interactions and the polarity of the ketone group. Atomic charges would be derived from QM calculations. |

This interactive table outlines the components of a molecular mechanics force field that would need to be carefully parameterized for accurate simulations of this compound.

Computational Studies of Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the behavior of a molecule by altering its conformational equilibrium and the energetics of a reaction. mdpi.comacs.orgresearchgate.net Computational chemistry models these effects using two main approaches:

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a characteristic dielectric constant. acs.orgwikipedia.org This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. PCM calculations would be useful for studying how the relative stability of different conformers of this compound changes between a non-polar solvent (like hexane) and a polar solvent (like water). More polar conformers (those with a larger dipole moment) would be preferentially stabilized in a high-dielectric medium. mdpi.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box and interact directly with the solute. This is typically done within a molecular dynamics (MD) framework. nih.govresearchgate.netrsc.org An explicit solvent simulation can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. For the ketone, explicit water molecules would form hydrogen bonds with the carbonyl oxygen, which could influence both its conformational preferences and its reactivity. rsc.org

MD simulations in different explicit solvents could be used to study how the conformational ensemble of this compound changes and how the solvent shell structure around the carbonyl group might facilitate or hinder a chemical reaction. rsc.orgnih.gov

Development of Predictive Models for Chemical Behavior based on Structural Motifs

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate structural or physicochemical descriptors of molecules with their properties or biological activities. unipd.it For macrocycles, which often violate traditional rules for drug-likeness (like Lipinski's Rule of 5), predictive models are especially important for forecasting properties like cell permeability. unito.it

Developing a predictive model for a class of compounds like alkyl-substituted cyclic ketones would involve:

Data Set Assembly: Compiling a set of molecules with known experimental data for the property of interest (e.g., reaction rate, binding affinity, permeability).

Descriptor Calculation: For each molecule, calculating a series of numerical descriptors that encode its structural features. For this compound, these could include:

2D Descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA). unito.it

3D Descriptors: Molecular volume, surface area, dipole moment, radius of gyration, derived from a representative low-energy conformation.

Model Building: Using machine learning or statistical methods (e.g., recursive neural networks, support vector machines) to build a mathematical model that links the descriptors to the observed property. unipd.it

While a specific model for this compound is unlikely to exist, its calculated descriptors could be fed into more general, existing models to predict its behavior. twistbioscience.comacs.org For instance, its large size and hydrocarbon-rich structure, punctuated by a single polar ketone group, suggest it would have high lipophilicity and that its ability to permeate biological membranes might depend heavily on its ability to shield its polar carbonyl group through conformational changes. unito.it

Exploration of 4,4,8,8 Tetramethylcyclodecan 1 One As a Building Block in Specialized Chemical Synthesis or Materials Science

Utilization as a Synthetic Intermediate for Complex Molecular Architectures (excluding bioactive compounds)

The structural framework of 4,4,8,8-Tetramethylcyclodecan-1-one, featuring a ten-membered carbocyclic ring with gem-dimethyl groups, presents theoretical possibilities for its use as a synthetic intermediate. The ketone functional group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of new functionalities or the construction of more elaborate molecular scaffolds.

The presence of quaternary carbon centers, imparted by the tetramethyl substitution, offers steric bulk that could be exploited to direct the stereochemical outcome of subsequent reactions or to create sterically hindered environments within a larger molecule. Such features are often desirable in the design of specialized materials where molecular shape and rigidity play a crucial role. For instance, multicomponent reactions, which efficiently generate complex molecules, could theoretically employ this ketone to introduce three-dimensional features. nih.gov However, specific examples of this compound being used in this capacity to create non-biological complex architectures are not documented in the current body of scientific literature.

Potential in Supramolecular Chemistry and Host-Guest Systems Based on Cyclic Cavity Design

The macrocyclic structure of this compound suggests a potential, albeit underexplored, role in supramolecular chemistry. Macrocyclic compounds, such as cyclodextrins and calixarenes, are well-known for their ability to act as hosts in host-guest complexes, encapsulating smaller guest molecules within their cavities. nih.gov The formation and stability of these complexes are governed by factors like size and shape complementarity between the host and guest. bohrium.comrsc.org

The ten-membered ring of this compound could theoretically form a cavity capable of encapsulating small guest molecules. The hydrophobic nature of the hydrocarbon backbone might favor the inclusion of nonpolar guests. The term "host-guest chemistry" itself describes the interaction between a larger host molecule and a smaller guest molecule. acs.org While the host-guest chemistry of large-ring cyclodextrins has been a subject of study bohrium.comrsc.org, similar investigations into simple carbocyclic ketones like this compound are not reported. The development of such systems would depend on demonstrating significant binding affinities with suitable guest molecules.

Table 1: Comparison of Macrocyclic Host Features

| Feature | Cyclodextrins | Calixarenes | This compound (Theoretical) |

|---|---|---|---|

| Core Structure | Oligosaccharide | Phenolic units linked by methylene (B1212753) bridges | Carbocyclic ketone |

| Cavity Nature | Hydrophobic interior, hydrophilic exterior | Varies with substitution, can be hydrophobic | Primarily hydrophobic |

| Primary Interactions | Hydrophobic, van der Waals | Cation-π, hydrogen bonding, hydrophobic | van der Waals, dipole-dipole |

| Solubility | Generally water-soluble | Varies with functionalization | Low in water |

Consideration as a Monomer or Component in Polymer Science (e.g., polyketones, cyclic monomers for ring-opening polymerization)

In the realm of polymer science, cyclic monomers are valuable precursors for the synthesis of linear polymers through ring-opening polymerization (ROP). This process is a form of chain-growth polymerization where a cyclic monomer opens to form a linear polymer chain. youtube.com The success of ROP often depends on the ring strain of the monomer and the presence of a heteroatom to facilitate the ring-opening process. youtube.com

While this compound is a cyclic ketone, its potential as a monomer for ROP is not documented. The polymerization of cyclic ketones is less common than that of cyclic esters (lactones) or amides (lactams). For ROP to be feasible, a suitable catalytic system would be required to activate the carbonyl group and initiate the polymerization. The resulting polymer would be a type of polyketone, a class of polymers known for their high performance and thermal stability.

Alternatively, this compound could be considered in the context of ring-opening metathesis polymerization (ROMP), a powerful technique for polymerizing cyclic olefins. rsc.orgnih.govrsc.org This would first require chemical modification of the cyclodecanone (B73913) to introduce a site of unsaturation, such as converting the ketone to an olefin. The resulting substituted cyclooctene (B146475) derivative could then potentially undergo ROMP to yield polymers with precisely controlled structures. nih.gov However, no studies have reported such a transformation and subsequent polymerization of this compound.

Role in Catalysis as a Ligand Precursor or Substrate in Mechanistic Studies (excluding biocatalysis or drug synthesis)

The transformation of this compound into a ligand for use in catalysis represents another theoretical application. The ketone functionality can be converted into various other groups, such as amines, alcohols, or hydrazones, which can then be further functionalized to create bidentate or multidentate ligands. These ligands could then be used to chelate metal centers, forming catalysts for a range of chemical transformations.

For instance, the development of host-guest assemblies for synergistic catalysis has shown that confining catalytically active species can enhance reaction efficiency. acs.org A derivative of this compound could potentially serve as a scaffold for such a system. The bulky tetramethyl groups could influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions. Furthermore, the use of β-cyclodextrin as a catalyst in certain reactions highlights the potential for large cyclic molecules to influence chemical transformations. nih.gov Despite these possibilities, there is no published research demonstrating the use of this compound or its derivatives as ligands or in catalytic studies outside of a biological or pharmaceutical context.

Table 2: Potential Catalytic Roles of this compound Derivatives

| Derivative Type | Potential Ligand Function | Example Metal Coordination | Potential Catalytic Application |

|---|---|---|---|

| Aminated Derivative | N-donor ligand | Palladium, Rhodium, Ruthenium | Cross-coupling reactions, hydrogenation |

| Hydroxylated Derivative | O-donor ligand | Titanium, Zirconium | Polymerization, oxidation |

| Phosphine Derivative | P-donor ligand | Nickel, Platinum | Asymmetric catalysis |

Future Research Directions and Unexplored Chemical Space of 4,4,8,8 Tetramethylcyclodecan 1 One

Investigation of Novel Rearrangement Reactions

The sterically congested environment around the carbonyl group in 4,4,8,8-Tetramethylcyclodecan-1-one presents a unique platform to study classic and potentially novel rearrangement reactions. The significant ring strain and the presence of quaternary carbon centers could lead to unexpected reaction pathways and the formation of complex molecular scaffolds.

One area of interest would be the exploration of transannular reactions, where the spatial proximity of atoms across the ten-membered ring could facilitate intramolecular cyclizations or hydride shifts. Such reactions could be triggered under acidic or photolytic conditions, potentially leading to the formation of bicyclic systems that would be challenging to synthesize through other means.

Furthermore, subjecting the corresponding oxime of this compound to Beckmann rearrangement conditions could provide insights into the migratory aptitude of the sterically hindered α-carbon atoms. The regioselectivity of this rearrangement would be highly dependent on the stereochemistry of the oxime and the reaction conditions, offering a potential route to large-ring lactams, which are valuable building blocks in medicinal chemistry.

Applications of Flow Chemistry and Continuous Processing in its Synthesis

The synthesis of macrocyclic compounds like this compound often faces challenges such as low yields due to competing polymerization reactions and the need for high dilution conditions. Flow chemistry, with its inherent advantages of precise control over reaction parameters, efficient mixing, and improved safety, offers a promising alternative to traditional batch processing. nih.gov

A continuous flow approach to the synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream. nih.gov For instance, the cyclization precursor could be introduced into a heated microreactor where the ring-closing reaction occurs with a short residence time, minimizing the formation of byproducts. Subsequent purification could also be integrated into the flow system, leading to a more efficient and scalable process. The use of immobilized reagents or catalysts within the flow reactor could further enhance the sustainability of the synthesis. nih.gov

Studies on its Interactions with Inorganic Species or Surfaces for Material Applications

The lone pairs of the carbonyl oxygen in this compound provide a site for coordination with various inorganic species. The bulky tetramethyl framework would sterically shield the coordinated metal center, potentially leading to the formation of unique catalysts or materials with interesting properties.

Investigating the interaction of this ketone with surfaces such as silica, alumina, or even metallic nanoparticles could reveal potential applications in areas like heterogeneous catalysis or as a modifying agent for surface properties. The bulky nature of the molecule might lead to the formation of self-assembled monolayers with a high degree of porosity, which could be exploited in sensor technology or as separation media.

Development of Asymmetric Catalytic Transformations with this compound as a Substrate

The development of asymmetric catalytic methods to transform this compound into chiral, enantioenriched products represents a significant challenge and a valuable research direction. The steric hindrance on both sides of the carbonyl group would require highly active and selective catalysts to achieve high enantioselectivity.

Q & A

Q. What are the recommended methods for synthesizing 4,4,8,8-Tetramethylcyclodecan-1-one with high purity?

- Methodological Answer : Synthesis typically involves cyclization of a pre-functionalized linear precursor followed by methylation. Key steps include:

-

Cyclization : Use acid-catalyzed intramolecular aldol condensation of a diketone precursor to form the cyclodecane ring.

-

Methylation : Employ Grignard reagents (e.g., methylmagnesium bromide) to introduce methyl groups at the 4,4,8,8-positions.

-

Purification : High-purity isolation is achieved via silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization in ethanol .

-

Characterization : Validate purity using gas chromatography-mass spectrometry (GC-MS) and confirm structure via and NMR .

Table 1 : Key Analytical Techniques for Synthesis Validation

Technique Purpose Example Parameters GC-MS Purity assessment Retention time, m/z peaks NMR Methyl group integration δ 1.2–1.4 (singlets) FT-IR Ketone C=O confirmation ~1700–1750 cm

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- NMR identifies methyl groups as singlets (δ ~1.2–1.4) and ketone proximity effects on adjacent protons.

- NMR confirms quaternary carbons (δ ~25–30 ppm for methyls, ~210 ppm for ketone) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 224 (CHO) and fragmentation patterns verify the backbone .

- X-ray Crystallography : Resolves steric strain and ring conformation in crystalline derivatives .

Q. How can conformational analysis be applied to study ring strain in this compound?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates energy minima for chair, boat, or twisted conformers. Compare with experimental data (e.g., NMR coupling constants) .

- Dynamic NMR : Observe temperature-dependent splitting to assess ring flexibility and methyl group steric hindrance .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data in derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under varied conditions (solvent, temperature) to isolate variables .

- Steric Analysis : Use molecular dynamics simulations to model substituent interactions conflicting with idealized reactivity .

- Statistical Tools : Apply ANOVA to compare datasets and identify outliers caused by side reactions .

Q. How does the steric environment of tetramethyl groups influence nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with bulky nucleophiles (e.g., tert-butyllithium) to quantify steric inhibition .

- Isotopic Labeling : Track incorporation in the ketone to assess accessibility of the electrophilic site .

- Cryogenic X-ray : Capture transition states in co-crystals with nucleophiles to visualize steric blocking .

Q. What methodological approaches ensure reproducibility of synthetic procedures under varying laboratory conditions?

- Methodological Answer :

-

Protocol Standardization : Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize variability .

-

Control Experiments : Include internal standards (e.g., known ketones) to validate reagent activity across batches .

-

Open Data Practices : Share raw NMR and chromatographic data via repositories to enable peer validation .

Table 2 : Steps to Address Data Reproducibility

Step Action Reference Technique Parameter Recording Log temperature, solvent grades, etc. Lab notebooks/ELN Peer Review Independent replication by collaborators Cross-lab validation Data Archiving Upload spectra to public repositories Zenodo, Figshare

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.